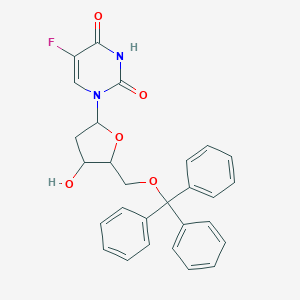
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant applications in medicinal chemistry. It is a derivative of pyrimidine and is known for its potential use in various therapeutic areas, particularly in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring.
Protection: Protection of the hydroxyl groups using trityl chloride to form trityloxymethyl groups.
Cyclization: Formation of the oxolan ring through cyclization reactions.
Deprotection: Removal of the trityl protecting groups to yield the final compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthetase and DNA synthesis
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its metabolic conversion to active metabolites that inhibit thymidylate synthetase. This inhibition disrupts DNA synthesis, function, and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another fluoropyrimidine with similar anticancer properties.
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action
Uniqueness
5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
10343-71-2 |
|---|---|
Molekularformel |
C28H25FN2O5 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34) |
InChI-Schlüssel |
LKGMYKHRZLPJRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Key on ui other cas no. |
10343-71-2 |
Synonyme |
2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















